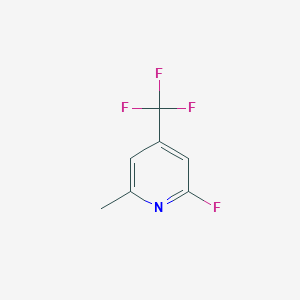

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of organic chemistry due to their potential applications in various industries, including pharmaceuticals and materials science. Fluorinated pyridines are particularly valuable because of the unique properties imparted by the presence of fluorine atoms, such as increased stability and lipophilicity, which can enhance the biological activity of pharmaceutical compounds .

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex, involving multiple steps and various reagents. For instance, a novel synthesis approach for fluorine-containing pentasubstituted pyridine derivatives was demonstrated through intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by base-promoted intramolecular skeletal transformation . Another strategy for synthesizing poly-substituted pyridines involves a tandem C-F bond cleavage protocol, which allows for the creation of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions . These methods highlight the innovative approaches researchers are taking to synthesize complex fluorinated pyridine structures.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the introduction of trifluoromethyl groups can enhance the molecule's lipophilicity and electron-withdrawing capacity, which are desirable traits in drug design . The molecular structure can also affect the solubility and thermal properties of the resulting compounds, as seen in the synthesis of fluorinated copoly(pyridine ether imide)s, which exhibit high thermal stability and good solubility in organic solvents .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, which are essential for further functionalization and application of these compounds. For instance, fluorination of pyridine and 4-methylpyridine with potassium tetrafluorocobaltate(III) results in a mixture of ring-opened products, demonstrating the reactivity of the pyridine ring towards fluorinating agents . Additionally, electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of new fluorinated 3,6-dihydropyridines, which can be further converted to pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by the presence and position of fluorine atoms within the molecule. The introduction of fluorine can lead to increased thermal stability, as seen in the synthesis of soluble polyimides derived from polycondensation reactions involving fluorinated pyridine monomers . The fluorine atoms can also contribute to the low dielectric constants and high optical transparency of polymer films made from these materials . Furthermore, the unique interactions between fluorine atoms and other functional groups within the molecule can stabilize certain conformations, which is important for the biological activity and material properties of the compounds .

Mecanismo De Acción

Target of Action

It is known that the compound acts as a reactant in the preparation of aminopyridines through amination reactions .

Mode of Action

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine interacts with its targets through chemical reactions. It is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is involved in the synthesis of aminopyridines and tetramethylbiphenyls .

Result of Action

It is known to be involved in the synthesis of aminopyridines and tetramethylbiphenyls .

Action Environment

It is known that the compound is flammable and poses a moderate fire hazard when exposed to heat or flame .

Safety and Hazards

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

2-fluoro-6-methyl-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMIBLSGDPAPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133564-25-7 |

Source

|

| Record name | 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)